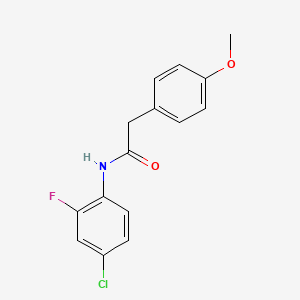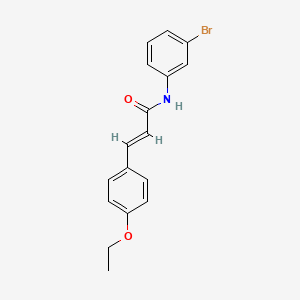
N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea: is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a morpholine ring and a dichlorophenyl group attached to the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea typically involves the reaction of 3,4-dichloroaniline with morpholine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3,4-dichloroaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Step 2: The isothiocyanate intermediate is then reacted with morpholine to yield N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with a similar dichlorophenyl group.
Triclocarban (N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea): An antibacterial agent used in personal care products.
Uniqueness: N-(3,4-dichlorophenyl)-N’-4-morpholinylthiourea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3OS/c12-9-2-1-8(7-10(9)13)14-11(18)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRXXKCDEXUILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241186 | |
| Record name | N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454229-37-9 | |
| Record name | N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454229-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE](/img/structure/B5813244.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)


![2-[4-(Benzylsulfamoyl)phenoxy]acetamide](/img/structure/B5813276.png)
![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)
![Benzoic acid, 2-[(phenylmethyl)thio]-, methyl ester](/img/structure/B5813304.png)
![(3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one](/img/structure/B5813345.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)
